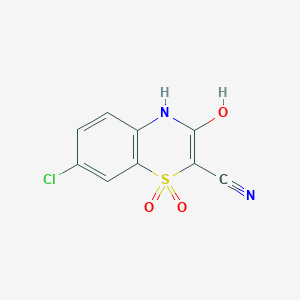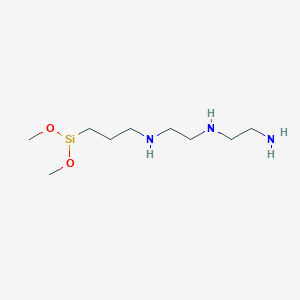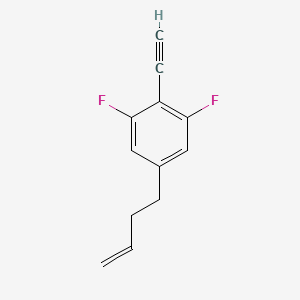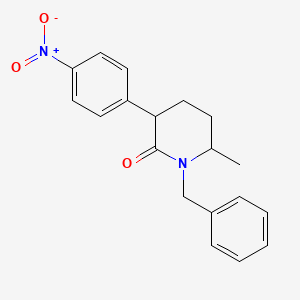![molecular formula C22H17NO2 B14228572 7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one CAS No. 591248-83-8](/img/structure/B14228572.png)
7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[([1,1’-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a biphenyl group attached to an amino group, which is further connected to a benzopyran ring system. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[([1,1’-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one typically involves the reaction between 7-amino-4-methyl-2H-chromen-2-one and a biphenyl derivative. One common method includes the use of (±)-flurbiprofen as a reactant. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[([1,1’-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[([1,1’-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-[([1,1’-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: This compound shares a similar biphenyl and benzopyran structure but with different substituents.
4′-Ethyl-[1,1′-biphenyl]-4-amine: Another biphenyl derivative with different functional groups.
Uniqueness
The uniqueness of 7-[([1,1’-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
591248-83-8 |
|---|---|
Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-methyl-7-(4-phenylanilino)chromen-2-one |
InChI |
InChI=1S/C22H17NO2/c1-15-13-22(24)25-21-14-19(11-12-20(15)21)23-18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14,23H,1H3 |
InChI Key |
ZYIMDSAAOIEXSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)
![2,7-Bis[(2-benzamidoacetyl)amino]octanediamide](/img/structure/B14228511.png)

![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
![1H-Benzimidazol-5-amine, 2-[1,1'-biphenyl]-2-yl-](/img/structure/B14228525.png)



![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)

![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-](/img/structure/B14228559.png)
